molecular formula C9H18ClN3O2 B560373 Vinyl-L-NIO (hydrochloride) CAS No. 728944-69-2

Vinyl-L-NIO (hydrochloride)

Cat. No.: B560373
CAS No.: 728944-69-2
M. Wt: 235.71 g/mol
InChI Key: DIWIMDZKSYTKCZ-FJXQXJEOSA-N
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Preparation Methods

The synthesis of Vinyl-L-NIO hydrochloride involves the reaction of L-ornithine with an appropriate vinylating agent under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial production methods for Vinyl-L-NIO hydrochloride are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Vinyl-L-NIO hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert Vinyl-L-NIO hydrochloride into different reduced forms.

    Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vinyl-L-NIO hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Vinyl-L-NIO hydrochloride exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS, preventing the enzyme from catalyzing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is irreversible in the presence of NADPH and oxygen, leading to a decrease in nitric oxide production .

Comparison with Similar Compounds

Vinyl-L-NIO hydrochloride is unique in its high selectivity for nNOS compared to other nitric oxide synthase inhibitors. Similar compounds include:

    L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms.

    7-Nitroindazole: A selective inhibitor of nNOS but with different binding characteristics.

    Aminoguanidine: Primarily inhibits iNOS with some activity against nNOS and eNOS.

The uniqueness of Vinyl-L-NIO hydrochloride lies in its ability to selectively inhibit nNOS without significantly affecting eNOS and iNOS, making it a valuable tool in research focused on neuronal nitric oxide synthase .

Properties

IUPAC Name

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWIMDZKSYTKCZ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849566
Record name (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728944-69-2
Record name (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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